molecular formula C25H32N2O5 B6538673 3,4,5-triethoxy-N-{4-[2-oxo-2-(pyrrolidin-1-yl)ethyl]phenyl}benzamide CAS No. 1070959-68-0

3,4,5-triethoxy-N-{4-[2-oxo-2-(pyrrolidin-1-yl)ethyl]phenyl}benzamide

Cat. No.: B6538673
CAS No.: 1070959-68-0
M. Wt: 440.5 g/mol
InChI Key: YRYWSFOFEFKJOR-UHFFFAOYSA-N
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Description

3,4,5-Triethoxy-N-{4-[2-oxo-2-(pyrrolidin-1-yl)ethyl]phenyl}benzamide is a benzamide derivative featuring a triethoxy-substituted aromatic ring and a pyrrolidin-1-yl ethyl moiety.

Properties

IUPAC Name

3,4,5-triethoxy-N-[4-(2-oxo-2-pyrrolidin-1-ylethyl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H32N2O5/c1-4-30-21-16-19(17-22(31-5-2)24(21)32-6-3)25(29)26-20-11-9-18(10-12-20)15-23(28)27-13-7-8-14-27/h9-12,16-17H,4-8,13-15H2,1-3H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRYWSFOFEFKJOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=CC=C(C=C2)CC(=O)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H32N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3,4,5-Triethoxy-N-{4-[2-oxo-2-(pyrrolidin-1-yl)ethyl]phenyl}benzamide is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a triethoxy group and a pyrrolidinyl moiety, which are known to influence its biological activity. The structural formula can be represented as follows:

C19H25NO4\text{C}_{19}\text{H}_{25}\text{N}\text{O}_{4}

Key Structural Components:

  • Triethoxy Group: Enhances solubility and bioavailability.
  • Pyrrolidinyl Moiety: Potentially contributes to neuroactive properties.

Anticancer Activity

Recent studies have indicated that derivatives of benzamide compounds exhibit significant anticancer properties. For instance, compounds similar to this compound have shown efficacy against various cancer cell lines.

Compound Cell Line IC50 (µM) Mechanism of Action
Compound AHT2915.2Induction of apoptosis
Compound BA43112.5Inhibition of RET kinase

These findings suggest that the compound may inhibit cell proliferation through apoptosis induction and kinase inhibition.

Anti-inflammatory Effects

Benzamide derivatives have also been investigated for their anti-inflammatory properties. For example, compounds with similar structures have been shown to inhibit pro-inflammatory cytokines in vitro.

Mechanisms:

  • Inhibition of NF-kB signaling pathway.
  • Reduction in nitric oxide production in macrophages.

Case Studies and Research Findings

  • Case Study on Cancer Cell Lines:
    A study evaluated the effects of various benzamide derivatives on human cancer cell lines, including lung and breast cancer. The results demonstrated that the compound exhibited significant cytotoxicity with an IC50 value below 20 µM in multiple lines .
  • Neuroprotective Studies:
    Research has indicated that certain benzamide derivatives can protect neuronal cells from oxidative stress. The presence of the pyrrolidine ring appears to enhance neuroprotective effects by modulating neurotransmitter levels.
  • Antimicrobial Activity:
    Preliminary investigations suggest that the compound has potential antimicrobial properties against both Gram-positive and Gram-negative bacteria, indicating a broad spectrum of activity .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physicochemical Properties

Table 1: Key Structural and Molecular Features
Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Features Reference
3,4,5-Triethoxy-N-{4-[2-oxo-2-(pyrrolidin-1-yl)ethyl]phenyl}benzamide Triethoxy, pyrrolidin-1-yl ethyl C24H30N2O5 426.51* High lipophilicity, potential CNS activity N/A
3,4,5-Trimethoxy analog () Trimethoxy, pyrrolidin-2-yl C20H22N2O5 370.40 Lower lipophilicity, rigid structure
THHEB () Trihydroxy, phenethyl C16H15NO5 301.29 Antioxidant, polar substituents
Compound 7 () Dihydroisoquinoline, morpholinoethyl C23H27N3O2 377.48 BChE inhibition, balanced logP
N-{5-[...]thiadiazol-2-yl}-trimethoxy () Thiadiazole, trimethoxy, ethylphenyl C24H26N4O5S 482.55 Heterocyclic backbone, enhanced stability

*Calculated based on molecular formula.

  • Lipophilicity : The triethoxy groups in the target compound likely increase logP compared to the trimethoxy analog () and the polar THHEB (), favoring blood-brain barrier penetration .
  • Backbone Flexibility: The pyrrolidin-1-yl ethyl group may confer conformational flexibility, unlike the rigid dihydroisoquinoline in compounds .

Pharmacokinetic Considerations

  • Metabolic Stability : Fluorinated analogs (e.g., ) demonstrate improved stability due to fluorine’s electronegativity. The target compound lacks halogens but may rely on ethoxy groups for slow oxidative metabolism .
  • Solubility : THHEB’s hydroxyl groups confer aqueous solubility (polar), whereas the target compound’s ethoxy groups may necessitate formulation adjustments for bioavailability .

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